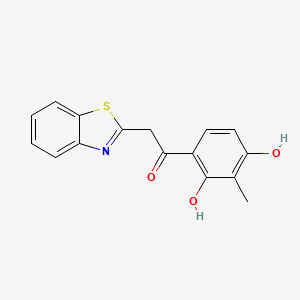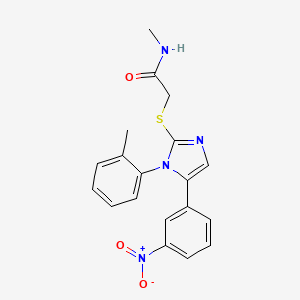![molecular formula C11H12N2O B2896050 3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1881158-29-7](/img/structure/B2896050.png)
3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene, and an azaspiroheptanone group, which is a type of spiro compound where one of the rings contains a nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving “3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one” would depend on its specific chemical structure and the conditions under which the reactions are carried out. Without more specific information, it’s difficult to provide an analysis of its chemical reactions .Scientific Research Applications
Antibacterial Activity
Research on similar azaspiroheptane compounds, such as the novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, has demonstrated potent antibacterial activity against respiratory pathogens, including gram-positive and gram-negative bacteria, as well as multidrug-resistant and quinolone-resistant strains. These findings suggest potential applications in treating respiratory tract infections (Odagiri et al., 2013).
Lipophilicity Modification
In the context of medicinal chemistry, azaspiro[3.3]heptanes have been examined for their effect on the lipophilicity of molecules. Replacing more common heterocycles with azaspiroheptanes can significantly lower the lipophilicity (logD) of molecules, which is crucial for enhancing drug-like properties and optimizing pharmacokinetic profiles (Degorce et al., 2019).
Synthesis of Polysubstituted Pyrroles
Azaspiro[3.3]heptane derivatives have been utilized in the synthesis of penta-substituted pyrrole derivatives, showcasing the versatility of azaspiroheptane scaffolds in organic synthesis and the preparation of complex, functionalized molecules (Hou et al., 2012).
JAK1-selective Inhibition
Compounds incorporating the azaspiro[2.4]heptane scaffold have been identified as selective inhibitors of JAK1, a target of interest for anti-inflammatory and immunomodulatory therapies. This highlights the scaffold's potential in the development of targeted therapeutic agents (Chough et al., 2018).
Anticancer and Antidiabetic Applications
Spirothiazolidines analogs, incorporating azaspiro[4.5]decan-3-one, have shown significant anticancer activities against human breast carcinoma and liver carcinoma cell lines, as well as antidiabetic properties, demonstrating the therapeutic potential of spirocyclic compounds in treating various diseases (Flefel et al., 2019).
properties
IUPAC Name |
1-pyridin-4-yl-2-azaspiro[3.3]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-10-11(4-1-5-11)9(13-10)8-2-6-12-7-3-8/h2-3,6-7,9H,1,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYYAXKZQCWDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(NC2=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one | |
CAS RN |
1881158-29-7 |
Source


|
| Record name | 3-(pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetamidophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2895967.png)
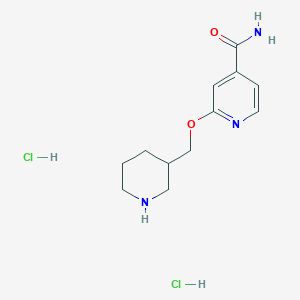
![2-(benzylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2895969.png)
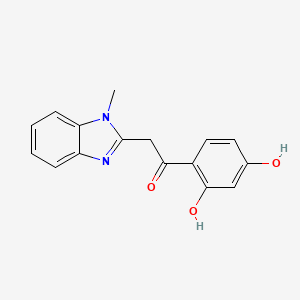
![6-Methyl-4,7-diazaspiro[2.5]octan-8-one;hydrochloride](/img/structure/B2895973.png)
![2-(3,6-Dimethoxy-4-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl)ethanamine;hydrochloride](/img/structure/B2895975.png)
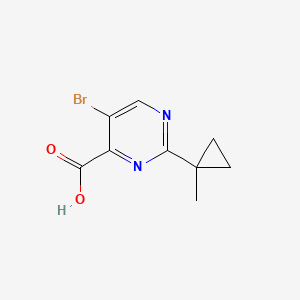
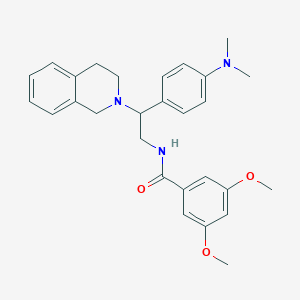
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone](/img/structure/B2895981.png)

![N-[(4-Thiophen-3-yloxan-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2895983.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2895984.png)
